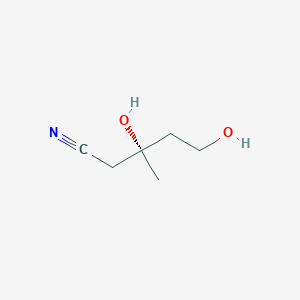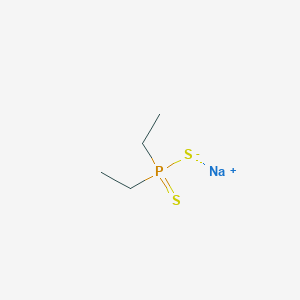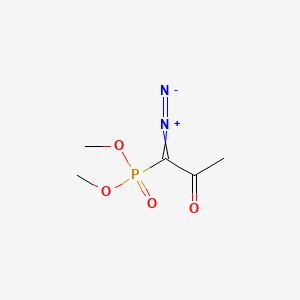
1-13C-D-Phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-13C-D-Phenylalanine is a stable isotope-labeled amino acid that is widely used in scientific research. It is a non-essential amino acid that plays a crucial role in protein synthesis, neurotransmitter synthesis, and other physiological processes. The stable isotope labeling of this amino acid allows for the tracking of its metabolic fate in vivo and in vitro, making it an invaluable tool in various fields of research.
Wirkmechanismus
The mechanism of action of 1-13C-D-Phenylalanine is related to its stable isotope labeling. The stable isotope allows for the tracking of the labeled compound in vivo and in vitro, providing valuable information on its metabolic fate and the metabolic pathways it is involved in. This information can be used to gain insights into various physiological processes and to develop new therapies and treatments for various diseases.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on its own. Its effects are related to its stable isotope labeling, which allows for the tracking of the labeled compound in vivo and in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-13C-D-Phenylalanine in lab experiments include its stable isotope labeling, which allows for the tracking of the labeled compound in vivo and in vitro, and its versatility, which allows it to be used in a wide range of studies. The limitations include the cost of the labeled compound and the complexity of the labeling process, which can make it difficult to produce large quantities of the labeled compound.
Zukünftige Richtungen
There are several future directions for the use of 1-13C-D-Phenylalanine in scientific research. These include the development of new labeling methods that are more efficient and cost-effective, the use of the labeled compound in studies of disease metabolism and drug metabolism, and the use of the labeled compound in studies of protein-protein interactions and protein-ligand interactions. Additionally, the use of the labeled compound in studies of the gut microbiome and its role in various physiological processes is an area of growing interest.
Synthesemethoden
The synthesis of 1-13C-D-Phenylalanine involves the incorporation of a stable isotope of carbon into the phenylalanine molecule. This can be achieved through several methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the use of labeled precursors to produce the desired compound, while biosynthesis involves the incorporation of labeled substrates into living organisms to produce labeled compounds.
Wissenschaftliche Forschungsanwendungen
1-13C-D-Phenylalanine has a wide range of applications in scientific research. It is commonly used in protein synthesis studies, where it is incorporated into newly synthesized proteins to track their metabolic fate. It is also used in studies of neurotransmitter synthesis, where it is incorporated into neurotransmitters to track their synthesis and release. Other applications include studies of amino acid metabolism, metabolic flux analysis, and drug metabolism studies.
Eigenschaften
CAS-Nummer |
1202063-94-2 |
|---|---|
Molekularformel |
C₈¹³CH₁₁NO₂ |
Molekulargewicht |
166.18 |
Synonyme |
(2R)-2-Amino-3-phenylpropanoic Acid-1-13C; (R)-3-Phenyl-2-aminopropanoic Acid-1-13C; (R)-Phenylalanine-1-13C; D-(+)-Phenylalanine-1-13C; D-α-Amino-β-phenylpropionic Acid-1-13C; Endorphenyl-1-13C; NSC 25005-1-13C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(N-[2-(4-cyanoanilino)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide](/img/structure/B1144545.png)


![5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-(methylamino)-2-oxoethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B1144551.png)
![4-[(Sodiosulfo)methyl]-6,7-dihydroxy-2H-1-benzopyran-2-one](/img/structure/B1144557.png)